molecular formula C8H9N3O3S B13518150 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B13518150
M. Wt: 227.24 g/mol
InChI Key: MZEBZQQGRYPRTA-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound that features a benzodiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfonamide and benzodiazole moieties in its structure makes it a versatile molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole with sulfonamide reagents. One common method includes the use of sulfonyl chlorides under basic conditions to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzodiazole ring can interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to its combination of a benzodiazole ring with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C8H9N3O3S/c1-4-2-5-6(11-8(12)10-5)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14)(H2,10,11,12)

InChI Key

MZEBZQQGRYPRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)N2

Origin of Product

United States

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